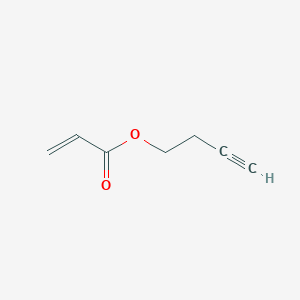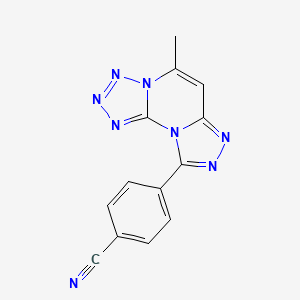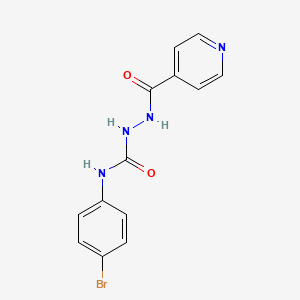
1-(4-Bromophenyl)-3-(pyridine-4-carbonylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 36063 is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has garnered interest due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 36063 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as condensation, cyclization, and functional group modifications.
Final Assembly: The final step involves the assembly of NSC 36063 through a series of coupling reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of NSC 36063 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
NSC 36063 undergoes various chemical reactions, including:
Oxidation: NSC 36063 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with NSC 36063, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, potassium carbonate, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of NSC 36063 with altered functional groups.
Scientific Research Applications
NSC 36063 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties and as a modulator of biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 36063 involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, thereby affecting cellular processes such as DNA replication and repair. The compound’s ability to form stable complexes with its targets leads to prolonged biological effects, making it a valuable tool in therapeutic research .
Comparison with Similar Compounds
NSC 36063 can be compared with other similar compounds, such as:
NSC 706744: Another indenoisoquinoline with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its potent anticancer properties.
NSC 724998 (Indotecan): Exhibits strong inhibition of topoisomerase I and is used in cancer research.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities, highlighting the uniqueness of NSC 36063 in terms of its stability and target specificity.
Properties
CAS No. |
6270-68-4 |
|---|---|
Molecular Formula |
C13H11BrN4O2 |
Molecular Weight |
335.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(pyridine-4-carbonylamino)urea |
InChI |
InChI=1S/C13H11BrN4O2/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |
InChI Key |
HLDQXCGOODMIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


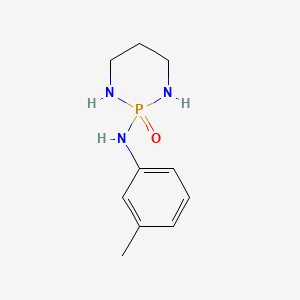
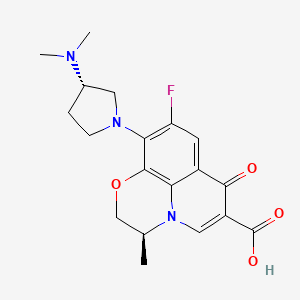
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
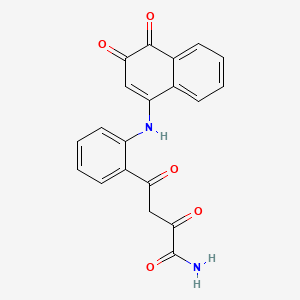
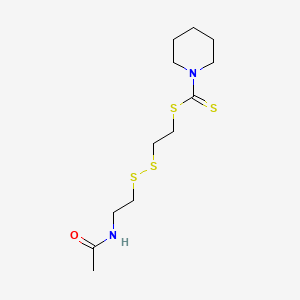
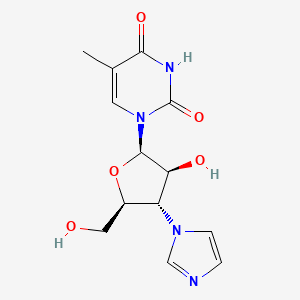
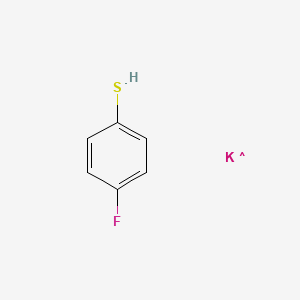
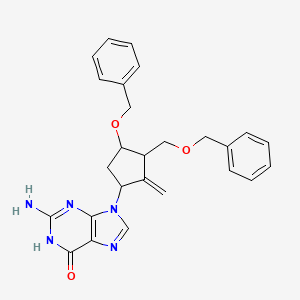
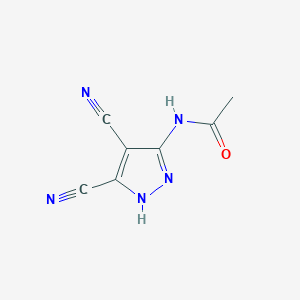
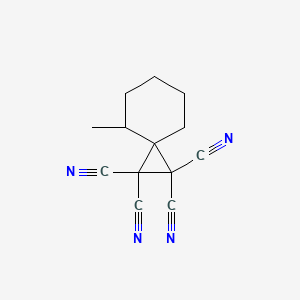
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)
